Carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester
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Overview
Description
Carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester is a complex organic compound characterized by the presence of carbamic acid and ester functional groups. This compound is notable for its unique structure, which includes multiple iodine atoms, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester typically involves the reaction of carbamoyl chlorides with alcohols. Another common method is the addition of alcohols to isocyanates. The reaction of carbonate esters with ammonia can also yield carbamic acid derivatives .
Industrial Production Methods
Industrial production of this compound often employs supercritical carbon dioxide as a solvent, which facilitates the reaction between the corresponding amine and carbon dioxide . This method is favored for its efficiency and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of carboxylic acids and alcohols.
Substitution Reactions: The ester group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Involves the use of strong acids like hydrochloric acid and a large excess of water.
Basic Hydrolysis (Saponification): Utilizes bases such as sodium hydroxide or potassium hydroxide.
Major Products
Acidic Hydrolysis: Produces carboxylic acids and alcohols.
Basic Hydrolysis: Results in carboxylate salts and alcohols.
Scientific Research Applications
Carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, influencing their activity and function . The presence of iodine atoms enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Carbamic Acid: The parent compound, which can be synthesized by the reaction of ammonia and carbon dioxide.
Phenyl Carbamate: Another ester of carbamic acid, known for its use in various chemical applications.
Uniqueness
Carbamic acid, vinylenedi-, bis(2,4,6-triiodophenyl) ester is unique due to its multiple iodine atoms, which impart distinct chemical and biological properties. This makes it particularly valuable in applications requiring high specificity and reactivity.
Properties
CAS No. |
73622-89-6 |
---|---|
Molecular Formula |
C16H8I6N2O4 |
Molecular Weight |
1053.67 g/mol |
IUPAC Name |
(2,4,6-triiodophenyl) N-[(E)-2-[(2,4,6-triiodophenoxy)carbonylamino]ethenyl]carbamate |
InChI |
InChI=1S/C16H8I6N2O4/c17-7-3-9(19)13(10(20)4-7)27-15(25)23-1-2-24-16(26)28-14-11(21)5-8(18)6-12(14)22/h1-6H,(H,23,25)(H,24,26)/b2-1+ |
InChI Key |
XRBGJRGVSYCKNH-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC(=O)N/C=C/NC(=O)OC2=C(C=C(C=C2I)I)I)I)I |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC(=O)NC=CNC(=O)OC2=C(C=C(C=C2I)I)I)I)I |
Origin of Product |
United States |
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